1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine
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Overview
Description
1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3,7-dimethyloct-6-enyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine typically involves the reaction of 3,7-dimethyloct-6-enyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted piperazine derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-enyl acetate: Similar in structure but with an acetate group instead of a piperazine ring.
3,7-Dimethyloct-6-enal: Contains an aldehyde group instead of a piperazine ring.
3,7-Dimethyloct-6-en-1-yl isovalerate: Similar structure with an isovalerate ester group.
Uniqueness
1-(3,7-Dimethyloct-6-enyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a 3,7-dimethyloct-6-enyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-14(2)6-5-7-15(3)8-9-17-12-10-16(4)11-13-17/h6,15H,5,7-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKKINCKPLLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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